molecular formula C21H22N4O4 B2422600 5-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954279-96-0

5-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2422600
CAS No.: 954279-96-0
M. Wt: 394.431
InChI Key: XPZWWDFIBFVOMM-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H22N4O4 and its molecular weight is 394.431. The purity is usually 95%.
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Properties

IUPAC Name

5-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-27-15-8-6-14(7-9-15)25-20(13-4-5-13)19(23-24-25)21(26)22-17-11-10-16(28-2)12-18(17)29-3/h6-13H,4-5H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZWWDFIBFVOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Cyclopropyl-N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological evaluation.

Chemical Structure

The compound can be represented as follows:

C19H22N4O4\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{4}

Biological Activity Overview

Research indicates that triazole derivatives often exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of this compound are summarized below:

Anticancer Activity

Studies have shown that triazole compounds can inhibit the growth of cancer cells. For instance, modifications in the triazole ring have been linked to enhanced cytotoxicity against various cancer cell lines. In a study involving a series of triazole derivatives, compounds similar to the one demonstrated significant antiproliferative effects against human colon adenocarcinoma and breast cancer cells with IC50 values ranging from 0.5 to 10 µM .

Anti-inflammatory Effects

Triazole derivatives have also been reported to possess anti-inflammatory properties. The mechanism is believed to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. The compound's potential to modulate these pathways could position it as a therapeutic agent for inflammatory diseases .

Antimicrobial Properties

The antimicrobial activity of triazoles is well-documented. Preliminary screenings of related compounds have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may exhibit similar properties .

Case Studies and Research Findings

Study Findings
Study 1 Evaluated the anticancer effects on multiple cell lines; showed IC50 values between 0.5 - 10 µM for related triazoles .
Study 2 Investigated anti-inflammatory activity through COX inhibition; demonstrated significant reduction in inflammatory markers .
Study 3 Assessed antimicrobial efficacy against Gram-positive and Gram-negative bacteria; showed promising results with minimum inhibitory concentrations (MIC) below 50 µg/mL .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in disease processes. For instance:

  • Inhibition of Kinases : Triazole derivatives have been shown to inhibit various kinases involved in cancer progression.
  • Receptor Modulation : Interaction with receptors such as COX enzymes can lead to reduced inflammation and pain.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C21H22N4O
  • Molecular Weight: 350.43 g/mol
  • IUPAC Name: 5-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

The compound features a triazole ring known for its diverse pharmacological properties, making it a subject of interest in medicinal chemistry.

Biological Activities

Research indicates that compounds containing the triazole moiety exhibit a range of biological activities:

  • Anticancer Activity: Several studies have demonstrated the potential of triazole derivatives in inhibiting cancer cell proliferation. For instance, triazole compounds have shown cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells . The specific compound may enhance these effects due to its unique structural features.
  • Antimicrobial Properties: Triazole derivatives are recognized for their antimicrobial efficacy. They can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics .
  • Anti-inflammatory Effects: Some studies suggest that triazole compounds can modulate inflammatory responses, providing a basis for their use in treating inflammatory diseases .

Synthesis and Derivative Development

The synthesis of this compound involves several steps that typically include:

  • Formation of the Triazole Ring: This is achieved through the reaction of appropriate azides and alkynes.
  • Substitution Reactions: The introduction of cyclopropyl and methoxy phenyl groups is performed via nucleophilic substitution reactions.
  • Carboxamide Formation: The final step involves the conversion of an amine to a carboxamide group.

Case Study 1: Anticancer Evaluation

A study evaluated various triazole derivatives for their anticancer properties. Among them, the compound demonstrated significant inhibition against specific cancer cell lines (e.g., MCF-7 and HCT-116), suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, triazole derivatives were tested against a panel of bacteria and fungi. The results indicated that certain derivatives exhibited potent inhibitory effects, highlighting their potential as new antimicrobial agents .

Potential Therapeutic Applications

Given its biological activities, this compound could be explored for:

  • Cancer Treatment: As a lead compound for developing new anticancer therapies.
  • Infection Control: As part of a new class of antibiotics targeting resistant strains.
  • Anti-inflammatory Drugs: In the treatment of chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions (temperature, solvent system, catalyst) and stepwise intermediate purification. For triazole derivatives, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is often employed. Evidence from analogous triazole syntheses suggests using sodium azide and copper iodide catalysts under inert conditions to minimize side reactions . Intermediate characterization via 1^1H NMR and LC-MS is critical to confirm structural integrity before proceeding to subsequent steps.
Parameter Optimal Range Impact on Yield
Temperature60–80°CHigher yields at controlled exothermicity
SolventDMF/THF (1:1)Balances solubility and reaction kinetics
Catalyst Loading5–10 mol% CuIReduces byproduct formation

Q. How can researchers address low aqueous solubility of this compound during in vitro biological assays?

  • Methodological Answer : Solubility challenges can be mitigated using co-solvents (e.g., DMSO ≤ 0.1% v/v) or formulation with cyclodextrins. Structural analogs with enhanced solubility, such as PEGylation of the carboxamide group, have been explored in similar triazole derivatives . Dynamic light scattering (DLS) can assess colloidal stability in aqueous buffers.

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1^1H/13^{13}C NMR : To verify substituent positions and cyclopropane ring integrity.
  • HRMS (High-Resolution Mass Spectrometry) : For molecular formula confirmation.
  • HPLC-PDA (Photodiode Array Detection) : To assess purity (>95%) and detect UV-active impurities.
  • X-ray crystallography : For absolute stereochemical confirmation if chiral centers are present .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced target binding affinity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict interactions with biological targets like kinases or GPCRs. Quantum mechanical calculations (DFT) optimize electronic properties of the cyclopropane and triazole moieties, which influence binding kinetics . ICReDD’s reaction path search methods, combining quantum chemistry and machine learning, can prioritize synthetic routes for novel analogs .

Q. What strategies resolve contradictions in enzymatic inhibition data across different assay platforms?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays). Control for assay-specific variables:

  • pH and ionic strength : Adjust to physiological conditions.
  • Enzyme source : Use recombinant vs. native isoforms to confirm specificity.
  • Statistical analysis : Apply multivariate regression to identify confounding factors (e.g., solvent carryover) .

Q. How can researchers elucidate the metabolic stability and degradation pathways of this compound?

  • Methodological Answer : Perform in vitro microsomal stability assays (human liver microsomes) with LC-MS/MS metabolite profiling. Isotope labeling (e.g., 14^{14}C at the cyclopropane ring) tracks degradation products. Computational tools like MetaSite predict Phase I/II metabolism sites, prioritizing labile groups (e.g., methoxy substituents) for structural modification .

Data-Driven Research Considerations

Q. What experimental design principles minimize variability in dose-response studies?

  • Methodological Answer : Use factorial design (e.g., Box-Behnken) to test multiple variables (concentration, incubation time, cell density). Replicate experiments in staggered batches to control for inter-day variability. For IC50_{50} determination, nonlinear regression models (e.g., four-parameter logistic curve) improve accuracy .

Q. How do structural modifications at the cyclopropane ring impact bioactivity?

  • Methodological Answer : Systematic SAR (Structure-Activity Relationship) studies comparing cyclopropane vs. cyclohexane or fluorinated analogs reveal steric and electronic effects. For example:

  • Cyclopropane replacement : Reduces conformational rigidity, decreasing target affinity in related triazoles .
  • Electron-withdrawing groups : Enhance metabolic stability but may reduce cell permeability .

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